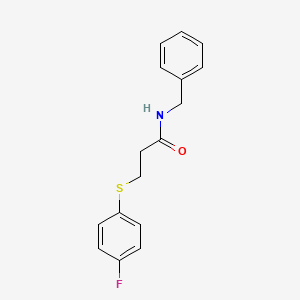

N-benzyl-3-((4-fluorophenyl)thio)propanamide

Description

N-Benzyl-3-((4-fluorophenyl)thio)propanamide is a synthetic amide derivative featuring a benzyl group, a thioether-linked 4-fluorophenyl moiety, and a propanamide backbone. Its structure combines aromatic, sulfur-containing, and amide functionalities, making it a candidate for diverse biological applications, including receptor modulation and enzyme inhibition.

Properties

IUPAC Name |

N-benzyl-3-(4-fluorophenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c17-14-6-8-15(9-7-14)20-11-10-16(19)18-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAHFRVPBXJBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-((4-fluorophenyl)thio)propanamide typically involves the following steps:

Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent.

Formation of the Sulfanylpropanamide Moiety: This step involves the reaction of a suitable thiol with a propanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-((4-fluorophenyl)thio)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the amide moiety can be reduced to form amines.

Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce amines.

Scientific Research Applications

N-benzyl-3-((4-fluorophenyl)thio)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s core structure is defined by:

- 4-Fluorophenylthio group : Introduces electron-withdrawing fluorine and sulfur, which may influence receptor binding or metabolic stability.

- Propanamide backbone : Provides hydrogen-bonding capacity for target interactions.

Comparison Table of Analogues

Detailed Analysis of Analogues

SC211 (Piperazine Benzamide Derivative)

- Structural Differences : Incorporates a piperazine ring and 4-chlorophenyl group, replacing the thioether and benzyl groups.

- Functional Impact : The piperazine enhances solubility and dopamine D4 receptor (D4R) selectivity, demonstrating the role of nitrogen-containing heterocycles in receptor targeting .

SC212 (Haloperidol Derivative)

- Structural Differences : Retains the 4-fluorophenylthio group but adds a trifluoromethylphenyl-piperazine moiety.

- Functional Impact : The trifluoromethyl group increases metabolic stability, while the piperazine contributes to atypical antipsychotic activity via dopamine D2 receptor (D2R) modulation .

N-Benzyl-3-(4-fluorophenyl)prop-2-enamide

- Structural Differences : Replaces the thioether with a double bond (enamide).

- Functional Impact : The enamide group reduces sulfur-mediated interactions, correlating with plant growth inhibition rather than neurological effects .

Thiazole-Furan Hybrid (Compound 31)

- Structural Differences : Substitutes the thioether with a thiazole ring and furan group.

- Functional Impact : The thiazole enhances anticancer activity by inhibiting KPNB1 (a nuclear transport receptor), highlighting the importance of heteroaromatic rings in cytotoxicity .

P149-0457 (Oxazole Derivative)

Mechanistic and Pharmacological Insights

- Thioether vs. Ether/Enamide Groups : The sulfur atom in the thioether group may enhance binding to cysteine-rich protein domains or metal ions, a feature absent in ether or enamide analogs .

- Fluorine Substitution: The 4-fluorophenyl group improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., SC211’s chlorophenyl group) .

Biological Activity

N-benzyl-3-((4-fluorophenyl)thio)propanamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a propanamide backbone and a 4-fluorophenylthio group. This compound has been explored for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FNS, with a molecular weight of approximately 295.39 g/mol. The presence of the fluorine atom enhances its electronic properties, potentially influencing its biological activity.

Anticancer Activity

Several studies have reported on the anticancer potential of compounds related to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-Fluorobenzyl)-3-thiopropanamide | MDA-MB-231 | 12.50 | |

| 4-Fluorophenyl thioacetamide | U-87 | 10.00 | |

| N-benzyl-3-thiopropanamide | A549 | 26.00 |

These studies indicate that the presence of the fluorinated aromatic group may enhance the compound's ability to inhibit cancer cell proliferation.

Antioxidant Activity

The antioxidant properties of similar compounds have been assessed using the DPPH radical scavenging method. The results suggest that modifications in the structure can significantly influence antioxidant capacity:

This suggests that this compound may also exhibit significant antioxidant activity.

The mechanism of action for compounds like this compound is hypothesized to involve interaction with various molecular targets, such as enzymes and receptors. For example, similar benzothiazole derivatives have been shown to modulate enzyme activity and induce apoptosis via mitochondrial pathways:

- Enzyme Inhibition : Compounds can act as enzyme inhibitors, affecting metabolic pathways.

- Apoptosis Induction : By activating p53 pathways, these compounds can lead to cell cycle arrest and programmed cell death.

Case Studies

Recent studies have utilized in vitro assays to evaluate the biological activities of related compounds:

- In Vitro Screening : A study involving fluorescence-based assays demonstrated that derivatives of similar structures effectively inhibited potassium channels associated with epilepsy, suggesting potential therapeutic applications in neurological disorders .

- Cytotoxicity Testing : Another investigation focused on testing various derivatives against human cancer cell lines, revealing that structural modifications significantly impacted cytotoxicity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.